

Cytotoxic Effects of *Mirabilis jalapa* Extracts: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Mirabijalone D*

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This technical guide provides a comprehensive overview of the cytotoxic effects of various extracts derived from *Mirabilis jalapa*, the "four o'clock flower." This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this plant, particularly in the field of oncology. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms of action.

Mirabilis jalapa has a long history in traditional medicine for treating a range of ailments.[1] Modern scientific investigations have begun to validate some of these traditional uses, with a growing body of evidence pointing to the cytotoxic and potential anticancer properties of its extracts.[2] These extracts have been shown to induce cell death in various cancer cell lines, suggesting a promising avenue for the development of novel therapeutic agents.[2] The cytotoxic activity is often attributed to the presence of various bioactive compounds, including ribosome-inactivating proteins (RIPs), alkaloids, flavonoids, and phenolic compounds.[3][4]

Quantitative Data Summary

The cytotoxic efficacy of *Mirabilis jalapa* extracts has been quantified across numerous studies using different plant parts, extraction solvents, and cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values, providing a comparative look at the potency of these extracts.

Plant Part	Extract Type	Cell Line/Model	IC50/LC50 Value	Reference
Leaves	Methanolic	Brine Shrimp (Artemia salina)	LC50: 1.45 µg/mL (Butanol fraction)	[5]
Flowers	Ethanollic	HepG2 (Hepatocarcinoma)	IC50: 187.79 ± 4.13 ppm	[6]
Flowers	Alkaloid Fraction	HepG2 (Hepatocarcinoma)	IC50: 100.21 ± 5.67 ppm	[6]
Leaves	Protein Fraction	HeLa (Cervical Cancer)	LC50: 0.65 mg/mL	[2][7]
Leaves	Protein Fraction	Raji (Burkitt's Lymphoma)	LC50: 1.815 mg/mL	[2][7]
Leaves	Protein Fraction	T47D (Breast Cancer)	LC50: 0.36 µg/mL	[2]
Leaves	Protein Fraction	SiHa (Cervical Cancer)	LC50: 5.6 µg/mL	[2]
Bark	Petroleum Ether	Brine Shrimp (Artemia salina)	LC50: 8.12 µg/mL	[2]
Seeds	Protein Fractions	Vero (Normal Kidney Cells)	IC50: 50.12 µg/mL (60-90% ammonium sulfate fraction)	[8]

Experimental Protocols

The following are detailed methodologies for commonly employed assays to evaluate the cytotoxic effects of *Mirabilis jalapa* extracts.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/mL in a final volume of 100 μ L of culture medium per well. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Treatment with Extract:** Prepare serial dilutions of the *Mirabilis jalapa* extract in culture medium. Remove the old medium from the wells and add 100 μ L of the various extract concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. The incubation time will depend on the cell line and the specific research question.
- **Addition of MTT Reagent:** After the incubation period, add 10-20 μ L of MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well.
- **Formazan Crystal Formation:** Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- **Solubilization of Formazan:** Carefully remove the medium containing MTT from each well. Add 100-150 μ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570

nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

- Data Analysis: Calculate the percentage of cell viability using the following formula:
 - % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
 - The IC50 value, the concentration of the extract that causes a 50% reduction in cell viability, can then be determined by plotting the percentage of cell viability against the extract concentration.



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Workflow for the MTT Cell Viability Assay.

Brine Shrimp Lethality Assay (BSLA)

This is a simple, rapid, and cost-effective bioassay for screening the cytotoxic properties of plant extracts.

Principle: The assay is based on the ability of a toxic substance to kill the nauplii (larvae) of the brine shrimp, *Artemia salina*. The number of dead nauplii is proportional to the toxicity of the extract.

Protocol:

- Hatching of Brine Shrimp Eggs: Add brine shrimp eggs to a container with artificial seawater (typically 38 g of sea salt per liter of distilled water). Provide aeration and a light source. The nauplii will hatch within 24-48 hours.
- Preparation of Test Solutions: Dissolve the *Mirabilis jalapa* extract in a small amount of a suitable solvent (e.g., DMSO) and then dilute with artificial seawater to prepare a stock solution. From this stock, create a series of dilutions to achieve the desired test concentrations (e.g., 10, 100, 1000 µg/mL).

- Exposure of Nauplii: Transfer a specific number of nauplii (usually 10-15) into each well of a 24-well plate or small vials containing the different concentrations of the extract solution. Include a negative control (seawater with the solvent) and a positive control (a known toxin like potassium dichromate).
- Incubation: Incubate the plates for 24 hours under a light source.
- Counting of Survivors: After 24 hours, count the number of surviving (motile) nauplii in each well.
- Data Analysis: Calculate the percentage of mortality for each concentration using the following formula:
 - $\% \text{ Mortality} = (\text{Number of Dead Nauplii} / \text{Total Number of Nauplii}) \times 100$
 - The LC50 value, the concentration of the extract that causes 50% mortality of the nauplii, is then determined using probit analysis or by plotting the percentage of mortality against the logarithm of the extract concentration.



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Workflow for the Brine Shrimp Lethality Assay.

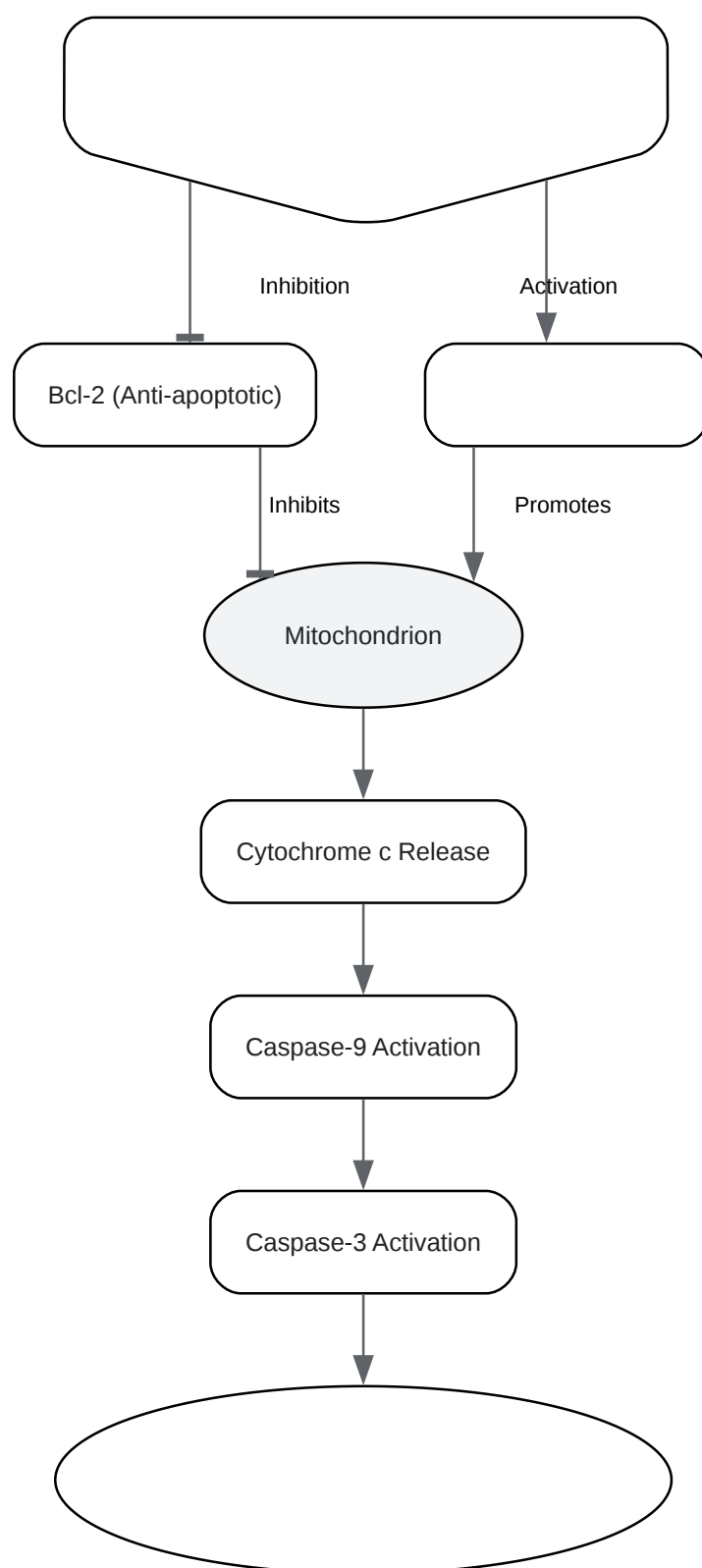
Signaling Pathways of Cytotoxicity

The cytotoxic effects of *Mirabilis jalapa* extracts, particularly those containing ribosome-inactivating proteins, are primarily mediated through the induction of apoptosis, or programmed cell death.[7][8] Evidence for apoptosis includes observed morphological changes in cells, such as chromatin condensation and DNA fragmentation.[8] The underlying molecular mechanism involves the activation of a cascade of enzymes called caspases.

One study has shown that mirabijalone, a compound from *Mirabilis jalapa*, induces the caspase-3 pathway, leading to increased apoptotic activity. Furthermore, protein fractions from

M. jalapa have been observed to decrease the expression of the anti-apoptotic protein Bcl-2.^[7] This suggests that the extracts may modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, ultimately favoring cell death.

While the precise signaling cascade is still under investigation, the available evidence points towards the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is typically initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the key executioner caspase, caspase-3.



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Proposed Apoptotic Signaling Pathway Induced by *Mirabilis jalapa* Extracts.

Conclusion

The extracts of *Mirabilis jalapa* demonstrate significant cytotoxic effects against a variety of cancer cell lines and in model organisms. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis, likely through the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade. The data and protocols presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of *Mirabilis jalapa*. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways involved, which could pave the way for the development of novel and effective anticancer therapies derived from this remarkable plant.

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